molecular formula C21H21ClN2O2 B2455308 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one CAS No. 877782-78-0

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

Cat. No. B2455308
M. Wt: 368.86
InChI Key: GJMSWGMTJSPMRE-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-2-one, which is a type of heterocyclic compound. It has a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The compound also contains a chlorophenyl group, which could potentially contribute to its biological activity.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of novel compounds with the structural motif of "4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one" involves multi-step chemical reactions, leading to products with potential biological and chemical utility. The structural characterization of such compounds is achieved through High-Resolution Mass Spectrometry (HRMS), Infrared (IR), 1H and 13C Nuclear Magnetic Resonance (NMR) experiments, ensuring the correct formation of the targeted molecule (Wujec & Typek, 2023).

Antimicrobial Activities

Compounds with the core structure similar to "4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one" have been evaluated for their antimicrobial activities. For instance, certain 1,2,4-triazole derivatives bearing the piperazine moiety have demonstrated promising antiproliferative effects against breast cancer cells, underscoring the potential therapeutic applications of such compounds in oncology (Yurttaş et al., 2014).

Molecular Docking and SAR Analysis

The interaction of molecules containing the "4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one" scaffold with biological targets has been studied through molecular docking. These studies help in understanding the binding affinity and mode of action of the compounds on a molecular level. For instance, compounds with chromene and quinoline moieties attached to pyrimidine and piperazine moieties have shown enhanced anti-proliferative activities, as evidenced by their effective inhibition of cancer cell lines. Such findings are crucial for the development of new anticancer agents (Parveen et al., 2017).

Crystal Structure Analysis

The crystal structure of related compounds provides insights into their conformation, molecular interactions, and stability, which are essential for understanding their physical and chemical properties. For example, the analysis of "4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate monohydrate" offers detailed information about its molecular geometry and hydrogen bonding pattern, contributing to the knowledge base necessary for designing molecules with optimized properties (Song et al., 2012).

properties

IUPAC Name

4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-15-5-6-19-16(12-21(25)26-20(19)11-15)14-23-7-9-24(10-8-23)18-4-2-3-17(22)13-18/h2-6,11-13H,7-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMSWGMTJSPMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

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